(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C16H18Si. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane typically involves the reaction of 9,9-dimethylfluorene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrofluorene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Wissenschaftliche Forschungsanwendungen
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane involves its ability to act as a precursor for various functionalized fluorenesThis versatility makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid
- 9,9-Dimethyl-9H-fluoren-2-ylamine
- 9,9-Dimethyl-9H-fluoren-2-yl-phosphonic acid
Uniqueness
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where stability and reactivity need to be finely balanced .
Eigenschaften
Molekularformel |
C18H22Si |
---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(9,9-dimethylfluoren-2-yl)-trimethylsilane |
InChI |
InChI=1S/C18H22Si/c1-18(2)16-9-7-6-8-14(16)15-11-10-13(12-17(15)18)19(3,4)5/h6-12H,1-5H3 |
InChI-Schlüssel |
QBPVLAKOWVURPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.